molecular formula C11H13Cl2FN2O B8035264 1-(3-Chloro-2-fluorobenzoyl)piperazine hydrochloride

1-(3-Chloro-2-fluorobenzoyl)piperazine hydrochloride

Cat. No. B8035264
M. Wt: 279.13 g/mol
InChI Key: AASRUQQHYQMXHH-UHFFFAOYSA-N
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Patent
US07834018B2

Procedure details

To a mixture of 35.1 g of tert-butyl 4-(3-chloro-2-fluorobenzoyl)piperazine-1-carboxylate and 50 ml of methanol was added a hydrochloric acid-1,4-dioxane solution (4 M, 100 ml) followed by stirring at room temperature for 2.5 hours. The reaction mixture was concentrated in vacuo and the residue was suspended in diethyl ether, filtered and collected to give the title compound.
Name
tert-butyl 4-(3-chloro-2-fluorobenzoyl)piperazine-1-carboxylate
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:23])=[C:4]([CH:20]=[CH:21][CH:22]=1)[C:5]([N:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)=[O:6].Cl.O1CCOCC1>CO>[ClH:1].[Cl:1][C:2]1[C:3]([F:23])=[C:4]([CH:20]=[CH:21][CH:22]=1)[C:5]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
tert-butyl 4-(3-chloro-2-fluorobenzoyl)piperazine-1-carboxylate
Quantity
35.1 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=CC1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.ClC=1C(=C(C(=O)N2CCNCC2)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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